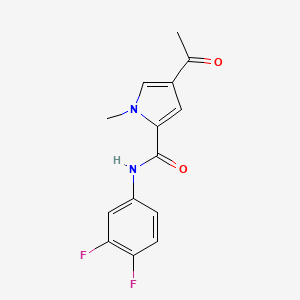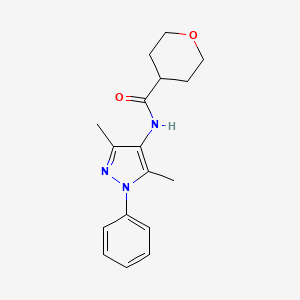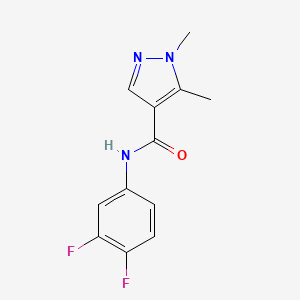![molecular formula C10H14F3N5O2S B7546058 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes, as well as by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been shown to have potential applications in the treatment of neurological disorders, as it may be able to modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as infectious diseases or autoimmune disorders. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in various applications. Additionally, future research could focus on developing new synthesis methods for this compound, in order to improve its solubility and other properties.
In conclusion, 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to important advances in medicine, pharmacology, and biochemistry.
Métodos De Síntesis
The synthesis of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide involves a series of steps, including the reaction of oxirane-2-carboxylic acid with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer properties, as well as potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N5O2S/c11-10(12,13)6-14-8(19)5-21-9-15-16-17-18(9)4-7-2-1-3-20-7/h7H,1-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNJCWLFHXEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=N2)SCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)


![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)


![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)